molecular formula C10H14N4O2 B1450885 3-Methyl-1-(5-nitropyridin-2-yl)piperazine CAS No. 773879-30-4

3-Methyl-1-(5-nitropyridin-2-yl)piperazine

Cat. No.: B1450885
CAS No.: 773879-30-4
M. Wt: 222.24 g/mol
InChI Key: XYMPRRMVLJQEAW-UHFFFAOYSA-N
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Description

3-Methyl-1-(5-nitropyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Methyl-1-(5-nitropyridin-2-yl)piperazine is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 5-nitropyridin-2-yl group and a methyl group at the first position. Its molecular formula is C11_{11}H13_{13}N3_{3}O2_{2}, with a molecular weight of approximately 208.22 g/mol .

Pharmacological Potential

Research indicates that derivatives of this compound exhibit significant biological activities, particularly as potential pharmacological agents. Notably, these compounds have been evaluated for their binding affinity to serotonin receptors, suggesting applications in treating psychiatric disorders such as depression and anxiety .

Table 1: Biological Activities of this compound Derivatives

Activity Description IC50_{50} Values
Serotonin Receptor BindingPotential inhibitors for serotonin receptors, influencing mood and cognitive functions.Varies by derivative
Urease InhibitionEffective against urease, crucial for treating Helicobacter pylori infections.2.0 ± 0.73 µM (best)
Hemolysis PotentialEvaluated for biocompatibility in human blood cells.Low hemolysis percentage

Case Studies

  • Serotonin Receptor Interaction : A study highlighted the interaction of this compound derivatives with serotonin receptors, demonstrating their potential as antidepressants through various receptor mechanisms . The compound's ability to act as a partial agonist at specific serotonin receptor subtypes enhances its therapeutic profile.
  • Urease Inhibition : In vitro studies showed that derivatives of this compound could inhibit urease activity, which is essential for the survival of Helicobacter pylori in acidic environments. Compounds such as 5b and 7e demonstrated significant inhibitory effects with IC50_{50} values lower than standard thiourea .

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptors : Modulates neurotransmission related to mood regulation.
  • Urease Enzymes : Inhibits urease activity, impacting bacterial survival in gastric conditions.

Properties

IUPAC Name

3-methyl-1-(5-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-8-7-13(5-4-11-8)10-3-2-9(6-12-10)14(15)16/h2-3,6,8,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMPRRMVLJQEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657392
Record name 3-Methyl-1-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773879-30-4
Record name 3-Methyl-1-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

872 mg (6.31 mmol) of potassium carbonate were added to a solution of 500 mg (3.15 mmol) of 2-chloro-5-nitropyridine in 7 ml of dimethylformamide. After that, a solution of 350 mg (3.32 mmol) of 2-methylpiperazine in 3 ml of dimethylformamide was slowly added dropwise to the reaction mixture while cooling with ice (exothermic reaction). The reaction mixture was stirred for 1 hour while cooling with ice and then stirred overnight at room temperature. After the solvent had been evaporated to dryness, the residue was taken up in water and this mixture was extracted three times with diethyl ether. The combined organic phases were dried over sodium sulfate, filtered and evaporated to dryness, with 3-methyl-1-(5-nitropyridin-2-yl)piperazine (Yield: 650 mg, 89% of theory) being obtained.
Quantity
872 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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